SB-705498 is a synthetically derived chemical compound classified as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist. [, , , ] TRPV1 receptors, primarily found on sensory neurons, are involved in the detection and transmission of pain signals, particularly those triggered by noxious stimuli like heat, acid, and capsaicin. [, , ] SB-705498 acts by competitively binding to these receptors, effectively blocking their activation and subsequent downstream signaling pathways. [] This property makes it a valuable tool in scientific research for investigating the role of TRPV1 receptors in various physiological and pathological processes. []
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea, also known as SB-705498, is a synthetic organic compound primarily recognized for its role as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has drawn interest in pharmacological research due to its potential applications in pain management and other therapeutic areas related to TRPV1 modulation. The compound's IUPAC name reflects its complex structure, which includes a bromophenyl group and a trifluoromethyl pyridine moiety.
The compound is classified under urea derivatives, which are characterized by the presence of the functional group -NH2CO-. It is cataloged with the CAS number 501951-42-4 and has been studied extensively for its biochemical properties. The chemical data can be accessed through various databases such as PubChem and BenchChem, where it is listed alongside its molecular formula and molecular weight of 429.2 g/mol .
The synthesis of 1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea involves several key steps:
The synthesis may be performed under controlled conditions, often in organic solvents such as dichloromethane or tetrahydrofuran, with temperature and time optimized to maximize yield and purity. Advanced techniques like chromatography may be employed for purification after synthesis .
The compound can undergo various chemical reactions:
The specific conditions for these reactions (e.g., solvent choice, temperature) significantly influence the reaction pathways and product yields.
As a TRPV1 antagonist, 1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea inhibits the activity of TRPV1 channels, which are involved in pain sensation and inflammatory responses. By blocking these channels, the compound could potentially reduce pain signaling pathways.
Studies have indicated that TRPV1 antagonists like SB-705498 may provide therapeutic benefits in conditions characterized by excessive pain or inflammation .
The compound exhibits characteristics typical of solid organic compounds with potential solubility in organic solvents due to its complex structure.
Key chemical properties include:
These properties influence its behavior in biological systems and during synthesis.
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea has applications in pharmacological research, particularly in studies focusing on pain management and inflammatory disorders. Its ability to selectively inhibit TRPV1 makes it a valuable tool for understanding pain mechanisms and developing new analgesic therapies .
The synthesis of 1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea (molecular formula: C₁₇H₁₆BrF₃N₄O; monoisotopic mass: 428.045958 Da) employs convergent multi-step strategies to assemble its three key components: the 2-bromophenylurea segment, the chiral pyrrolidine core, and the trifluoromethylpyridine unit [1]. A common approach involves initial preparation of (3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine, followed by reaction with 2-bromophenyl isocyanate under anhydrous conditions. The urea bond formation typically uses polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 0-25°C, yielding the target compound in >75% purity after crystallization [1] [3]. Microwave-assisted coupling has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining yields above 80% [4].
Table 1: Multi-Step Synthesis Pathways
Step | Reaction | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Chiral pyrrolidine synthesis | (R)-3-aminopyrrolidine; 2-chloro-5-(trifluoromethyl)pyridine, K₂CO₃, DMF, 80°C | 65-70 |
2 | Urea bond formation | 2-bromophenyl isocyanate, THF, 0°C→RT | 75-85 |
3 | Purification | Crystallization (ethanol/water) | >95 purity |
Stereocontrol at the C-3 position of the pyrrolidine ring is critical for biological activity and is achieved through enantioselective synthesis or resolution. The (3R) configuration is preferentially generated via chiral pool synthesis starting from L-proline derivatives or asymmetric hydrogenation of prochiral pyrrolinone precursors using Ru-BINAP catalysts (enantiomeric excess >98%) [5]. Kinetic resolution with chiral auxiliaries (e.g., (S)-mandelic acid) separates racemic mixtures, while enzymatic resolution using immobilized lipases (Candida antarctica Lipase B) selectively acylates the undesired (S)-enantiomer [5] [6]. X-ray crystallography confirms the (R)-configuration stabilizes the molecule through intramolecular H-bonding between the urea NH and pyridinyl nitrogen, influencing receptor binding conformations [1].
The electron-deficient 5-(trifluoromethyl)pyridin-2-yl group is installed via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. SNAr reactions employ (3R)-3-aminopyrrolidine with 2-chloro-5-(trifluoromethyl)pyridine in dimethylformamide (DMF) at 80-100°C, requiring 12-24 hours for completion [1] [4]. Palladium-catalyzed amination using BrettPhos or XantPhos ligands accelerates this step, achieving >90% conversion in <6 hours. Alternative approaches include direct trifluoromethylation of pyridinyl intermediates:
Table 2: Trifluoromethylation Method Comparison
Method | Conditions | Advantages | Limitations |
---|---|---|---|
SNAr | K₂CO₃, DMF, 80°C, 24h | Low cost, no metal | Long reaction times |
Pd-catalyzed amination | Pd₂(dba)₃, BrettPhos, t-BuONa, dioxane, 100°C | High yield, fast | Pd contamination risk |
Direct CF₃ addition | CuI, phenanthroline, CF₃SiMe₃, 90°C | Late-stage functionalization | Requires halogenated precursors |
Regioselective bromination at the ortho-position of the phenylurea moiety employs electrophilic aromatic substitution (EAS). Directed ortho-metalation (DoM) strategies prove effective: protection of the aniline nitrogen as a carbamate enables lithium-halogen exchange with n-BuLi at -78°C, followed by quenching with Br₂ to afford 2-bromoaniline derivatives in >85% yield [2] [6]. Alternatively, copper(II) bromide in acetic acid brominates pre-formed phenylureas, though this risks dibromination. Modern protocols utilize N-bromosuccinimide (NBS) with FeCl₃ catalysis in acetonitrile, achieving monobromination with 90% regioselectivity at the ortho position [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7